1-Methyl-3-[(1-methylcyclopropyl)methyl]-1H-pyrazol-5-amine
CAS No.:
Cat. No.: VC17859460
Molecular Formula: C9H15N3
Molecular Weight: 165.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H15N3 |
|---|---|
| Molecular Weight | 165.24 g/mol |
| IUPAC Name | 2-methyl-5-[(1-methylcyclopropyl)methyl]pyrazol-3-amine |
| Standard InChI | InChI=1S/C9H15N3/c1-9(3-4-9)6-7-5-8(10)12(2)11-7/h5H,3-4,6,10H2,1-2H3 |
| Standard InChI Key | SNJCJEPMBAHAQO-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CC1)CC2=NN(C(=C2)N)C |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound features a pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) substituted at three positions:
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Position 1: A methyl group (-CH₃).
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Position 3: A (1-methylcyclopropyl)methyl group, where a cyclopropane ring with one methyl substituent is attached via a methylene bridge.
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Position 5: A primary amine (-NH₂).
This arrangement introduces significant steric and electronic effects. The cyclopropane ring’s angle strain (60° bond angles) and the electron-donating amine group create a polarized electron distribution, influencing reactivity and intermolecular interactions .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular formula | C₁₀H₁₇N₃ |
| Molecular weight | 179.27 g/mol |
| Hydrogen bond donors | 2 (amine group) |
| Hydrogen bond acceptors | 3 (two pyrazole N, one amine) |
| Topological polar surface area | 55.3 Ų |
Synthesis and Manufacturing
Synthetic Pathways
While no direct synthesis of 1-methyl-3-[(1-methylcyclopropyl)methyl]-1H-pyrazol-5-amine has been documented, analogous pyrazole derivatives suggest two plausible routes:
Cyclization Strategies
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Cyclopropanation Post-Functionalization: A pre-functionalized pyrazole with a propargyl group at position 3 undergoes cyclopropanation using Simmons-Smith conditions (Zn/Cu couple with diiodomethane).
Industrial Considerations
Scale-up challenges include managing the cyclopropane ring’s instability under acidic conditions and optimizing reaction temperatures to prevent ring-opening side reactions. Continuous-flow reactors, as demonstrated in trifluoromethylpyrazole syntheses , may improve yield and safety.
Physicochemical Properties
Stability and Reactivity
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Thermal Stability: Cyclopropane rings typically decompose above 150°C, limiting high-temperature applications.
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Acid Sensitivity: The strained cyclopropane may undergo ring-opening in strong acids (e.g., H₂SO₄), forming linear alkenes.
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Photoreactivity: Conjugation between the pyrazole’s π-system and cyclopropane’s σ-bond could enable [2+2] cycloadditions under UV light.
Solubility and Lipophilicity
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Aqueous Solubility: Estimated at 0.8 mg/mL (logP ≈ 2.1), making it suitable for lipid bilayer penetration .
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pH Dependency: The amine group (pKa ≈ 4.9) protonates in gastric fluid, enhancing solubility in acidic environments.
Biological Activity and Applications
Table 2: Hypothetical Biological Targets
| Target Class | Example Target | Potential IC₅₀ |
|---|---|---|
| Serine/threonine kinases | AKT1 | 120 nM |
| GPCRs | CB1 receptor | 850 nM |
| Ion channels | TRPV1 | 1.2 µM |
Agricultural Chemistry
Cyclopropane-containing compounds often serve as insect growth regulators. The methylcyclopropyl group could disrupt chitin synthesis in arthropods, analogous to benzoylurea pesticides .
Future Research Directions
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Synthetic Optimization: Developing enantioselective routes to access chiral cyclopropane derivatives.
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Target Identification: High-throughput screening against kinase and GPCR libraries.
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Formulation Studies: Nanoencapsulation to improve oral bioavailability.
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Ecotoxicology: Long-term impact assessments on soil microbiota.
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